Amyloid beta-Protein (22-35)
CAS No.: 144189-71-9
Cat. No.: VC21541587
Molecular Formula: C₅₉H₁₀₂N₁₆O₂₁S
Molecular Weight: 1403.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 144189-71-9 |
---|---|
Molecular Formula | C₅₉H₁₀₂N₁₆O₂₁S |
Molecular Weight | 1403.6 g/mol |
IUPAC Name | 4-amino-5-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C59H102N16O21S/c1-11-30(7)47(57(93)65-25-42(79)67-36(21-28(3)4)52(88)70-35(59(95)96)18-20-97-10)75-58(94)48(31(8)12-2)74-49(85)32(9)66-41(78)24-63-51(87)34(15-13-14-19-60)69-53(89)37(22-40(62)77)72-55(91)39(27-76)68-43(80)26-64-56(92)46(29(5)6)73-54(90)38(23-45(83)84)71-50(86)33(61)16-17-44(81)82/h28-39,46-48,76H,11-27,60-61H2,1-10H3,(H2,62,77)(H,63,87)(H,64,92)(H,65,93)(H,66,78)(H,67,79)(H,68,80)(H,69,89)(H,70,88)(H,71,86)(H,72,91)(H,73,90)(H,74,85)(H,75,94)(H,81,82)(H,83,84)(H,95,96) |
Standard InChI Key | KUDAPIFTNDCCFG-UHFFFAOYSA-N |
SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
Structural Properties and Aggregation Behavior
Structural Characteristics
Amyloid beta-protein (22-35) demonstrates distinctive structural properties that contribute to its biological effects. In neutral buffer solutions, this peptide fragment forms aggregates and typical amyloid fibrils that resemble those of the full-length amyloid beta protein. These structural formations are characteristic of amyloidogenic peptides and play a crucial role in their biological activities .
The peptide exhibits specific staining properties that are indicative of amyloid structures. When exposed to Congo red and thioflavin-S dyes, amyloid beta-protein (22-35) shows characteristic staining patterns that confirm its amyloid-like structural properties . These staining characteristics are important markers for identifying amyloid formations in both experimental and clinical settings.
Aggregation Mechanism
The aggregation process of amyloid beta-protein (22-35) involves transitions from soluble monomeric forms to insoluble fibrillar structures. This process shares similarities with other amyloid beta fragments, particularly the (25-35) peptide, which has been more extensively studied. Research on related fragments indicates that the aggregation process is influenced by environmental conditions and may involve conformational transitions from unordered forms to β-sheet structures .
While specific data on the aggregation kinetics of the (22-35) fragment is limited in the provided sources, research on similar fragments suggests that factors such as peptide concentration, pH, temperature, and ionic strength can significantly influence the aggregation process. The formation of these aggregates is particularly relevant to the peptide's biological activities, as the aggregated forms often demonstrate enhanced toxicity compared to monomeric forms.
Experimental Methods and Models
In Vitro Neurotoxicity Studies
Research on amyloid beta-protein (22-35) has employed various experimental models to assess its biological activities. For neurotoxicity studies, a common approach involves culturing hippocampal cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% precolostrum newborn calf serum in poly-D-lysine-coated culture plates. After an initial culture period and treatment with cytosine arabinoside to halt non-neuronal cell division, cells are maintained in serum-free conditions before exposure to the peptide .
The experimental protocol typically involves treating the cells with amyloid beta-protein (22-35) for three days, with the peptide added from a stock solution (2 mg/mL in betaine buffer, pH 8.5). Control cells receive only the buffer solution. Throughout the experiment, morphological changes are monitored using phase-contrast microscopy, and cell death is assessed through trypan blue staining. Cell injury can be quantified by measuring lactate dehydrogenase activity released into the medium during the treatment period .
Cardiovascular Studies
For investigating cardiovascular effects, the Langendorff-perfused rat heart preparation provides a valuable experimental model. In this setup, hearts are perfused under constant pressure (60 mmHg) with modified Krebs-Henseleit solution. Various cardiovascular parameters can be measured, including left ventricular developed pressure (LVDP), maximal rate of pressure development (+dP/dt max), heart rate, coronary flow, and monophasic action potential characteristics .
The effects of amyloid beta-protein (22-35) on cardiac function are typically assessed by administering the peptide at various concentrations (commonly 1, 10, and 100 nM) and monitoring changes in cardiovascular parameters over time. This approach allows for dose-response analysis and temporal characterization of the peptide's effects .
Data Table: Cardiovascular Effects of Amyloid Beta-Protein (22-35)
Parameter | Baseline (%) | 1 nM Aβ 22-35 (%) | 10 nM Aβ 22-35 (%) | 100 nM Aβ 22-35 (%) | Statistical Significance |
---|---|---|---|---|---|
LVDP | -4.71 ± 0.57 | -10 ± 0.97 | -11 ± 0.53 | -14 ± 1.4 | P < 0.01 for 1 nM, P < 0.001 for 10 and 100 nM |
+dP/dt max | -6 ± 0.65 | -9.71 ± 1.02 | -9.85 ± 0.7 | -10.85 ± 0.88 | P < 0.05 for 1 and 10 nM, P < 0.01 for 100 nM |
Heart Rate | No significant change | No significant change | No significant change | No significant change | Not statistically significant |
Coronary Flow | No significant change | No significant change | No significant change | No significant change | Not statistically significant |
MAPamp | No significant change | No significant change | No significant change | No significant change | Not statistically significant |
MAP 90 | No significant change | No significant change | No significant change | No significant change | Not statistically significant |
LVDP: Left Ventricular Developed Pressure; +dP/dt max: Maximal Rate of Pressure Development; MAPamp: Monophasic Action Potential Amplitude; MAP 90: MAP Duration at 90% Repolarization
Proposed Mechanisms of Action
Mechanisms of Cardiovascular Effects
The negative inotropic effect of amyloid beta-protein (22-35) may involve alterations in calcium signaling and contractile mechanisms. Studies on related amyloid beta fragments have shown that these peptides can decrease phosphorylated phospholamban (p-PLB), p-PLB/PLB ratio, intracellular calcium transients, calcium stores in the sarcoplasmic reticulum, L-type calcium channel expressions, and L-type calcium currents in cardiomyocytes .
Comparative Analysis with Other Amyloid Beta Fragments
Comparison with Full-Length Amyloid Beta
The full-length amyloid beta peptides, particularly (1-40) and (1-42), are the predominant forms found in the human brain and are the main components of Alzheimer's amyloid plaques . These peptides are produced through the proteolytic processing of amyloid precursor protein (APP) by β- and γ-secretases .
While the truncated (22-35) fragment shares certain properties with the full-length peptides, such as the ability to form amyloid fibrils and exert neurotoxic effects, there may be differences in their aggregation properties, biological activities, and pathological roles. Understanding these differences can provide insights into the structural determinants of amyloid beta toxicity and potentially guide the development of targeted therapeutic approaches.
Implications in Disease Pathology
Relevance to Alzheimer's Disease
Amyloid beta peptides, including the (22-35) fragment, play crucial roles in the pathogenesis of Alzheimer's disease. The accumulation and aggregation of these peptides contribute to the formation of amyloid plaques, which are characteristic pathological features of the disease . The neurotoxic effects of amyloid beta-protein (22-35) observed in experimental models may reflect mechanisms that contribute to neuronal injury and dysfunction in Alzheimer's disease.
Cardiovascular Implications
The negative inotropic effect of amyloid beta-protein (22-35) on cardiac contractility suggests potential implications for cardiovascular function in conditions associated with amyloid beta accumulation. Research has noted correlations between Alzheimer's disease and cardiovascular disorders such as hypertension, atherosclerosis, and myocardial infarction . The effects of amyloid beta peptides on myocardial function may contribute to these associations.
Furthermore, the accumulation of amyloid beta-protein (22-35) in Alzheimer's disease may contribute to decreased myocardial contractility, potentially adding a cardiovascular dimension to the disease's pathophysiology . This perspective highlights the potential systemic implications of amyloid beta accumulation beyond the central nervous system and underscores the importance of considering cardiovascular effects in the context of neurodegenerative disorders.
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